molecular formula C8H18ClNO2 B1446877 Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride CAS No. 898552-72-2

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

Cat. No. B1446877
M. Wt: 195.69 g/mol
InChI Key: XERPBKDHTGQXMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is C~8~H~18~ClNO~2~ . It consists of an ethyl ester group, an amino group, and a branched alkyl chain. The three-dimensional arrangement of atoms in the molecule determines its properties and reactivity .

Scientific Research Applications

Chemical Synthesis and Applications

  • One-Pot Synthesis Methods : A study demonstrated the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal, a process starting from ethyl isobutyrate. This synthesis method is highlighted for its convenience and environmental friendliness, suggesting a potential pathway for synthesizing related compounds (D’hooghe, Van Driessche, & Kimpe, 2009).

  • Polymorphism in Pharmaceutical Compounds : Research on polymorphic forms of a pharmaceutical compound related to the queried chemical structure underscores the importance of spectroscopic and diffractometric techniques in characterizing these forms. This has implications for the analytical and physical characterization of similar compounds (Vogt, Williams, Johnson, & Copley, 2013).

  • Synthesis of Sweetening Agents : Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride or its derivatives could potentially be involved in the synthesis of sweetening agents, as evidenced by research into the synthesis of Neotame, a sweetener many times sweeter than Aspartame. This involves the synthesis of intermediate compounds such as 3,3-dimethylbutanol and 3,3-dimethylbutanal (Tanielyan & Augustine, 2012).

Advanced Materials and Biological Activity

  • Development of Photovoltaic Materials : Studies on derivatives of similar chemical structures have been conducted to explore their photovoltaic properties and applications in organic–inorganic photodiode fabrication. This suggests potential research avenues for ethyl 4-amino-3,3-dimethylbutanoate hydrochloride in the field of renewable energy sources (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Biosynthesis of Optically Pure Compounds : The biosynthesis of optically pure compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate ester, from related esters demonstrates the importance of biocatalysis in achieving high enantioselectivity and yield. This research area could be relevant for producing enantiopure intermediates of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride for pharmaceutical applications (Ye, Ouyang, & Ying, 2011).

properties

IUPAC Name

ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-8(2,3)6-9;/h4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERPBKDHTGQXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

Synthesis routes and methods

Procedure details

Acetyl chloride (31 ml) was added dropwise over a time period of 5 minutes to ethanol (180 ml) while stirring and cooling in ice water bath. After additional 5 minutes, the obtained solution was added to a solution of 4-amino-3,3-dimethyl-butyric acid hydrochloride (30.07 grams, 180 mmol) in ethanol (20 ml). The mixture was refluxed at 85° C. for 16 hours, and the solvent was removed under reduced pressure to give to 4-amino-3,3-dimethyl-butyric acid ethyl ester hydrochloride (33.11 grams, 94% yield) as oil.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
30.07 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
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Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
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Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Reactant of Route 4
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Reactant of Route 5
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Reactant of Route 6
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

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